H-Orn(Z)-ome hcl
Overview
Description
H-Orn(Z)-ome hcl, also known as H-Orn(z)-OMe hydrochloride, is a compound with the molecular formula C14H21ClN2O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of H-Orn(Z)-ome hcl consists of 14 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . For a more detailed analysis, you may want to refer to a chemistry database or resource.Physical And Chemical Properties Analysis
H-Orn(Z)-ome hcl has physical and chemical properties typical of a compound with its molecular structure . For more detailed information, you may want to refer to a chemistry database or resource.Scientific Research Applications
Hydrothermal Carbonization - Modeling, Final Properties Design, and Applications : This review discusses the advantages of biomass hydrothermal carbonization (HTC) over other thermochemical processes. It focuses on carbonaceous solid products, called hydrochar (HC), and their applications in biofuel, adsorption, energy storage, and catalysis (Román et al., 2018).
Low GWP Alternatives to HFC-245fa in Organic Rankine Cycles for Low Temperature Heat Recovery : This study compares the performance of HCFO-1233zd-E and HFO-1336mzz-Z to HFC-245fa in Organic Rankine Cycles, highlighting their potential as low GWP working fluids (Molés et al., 2014).
Hyperhomocyst(e)inemia - A Risk Factor for Occlusive Atherosclerosis : This research focuses on homocysteine (HCY), a thiol-containing amino acid, and its association with occlusive atherosclerosis (Malinow, 1990).
Is Demineralization with Dilute Hydrofluoric Acid a Viable Method for Isolating Mineral Stabilized Soil Organic Matter? : This study explores the use of hydrofluoric acid (HF) in soil organic matter research, which might be relevant to understand the context of H-Orn(Z)-ome hcl's applications (Sanderman et al., 2015).
Alpha Omicro Crystallography of the Transition in Shock-Loaded Zirconium : This paper discusses the orientation relations between the alpha and omicro structures in Zr under shock loading, which might provide insights into material science aspects relevant to H-Orn(Z)-ome hcl (Jyoti et al., 1997).
Thermal Stability and Decomposition Mechanism of HFO‐1336mzz(Z) : This work assesses the thermal stability of HFO‐1336mzz(Z), a working fluid in high‐temperature heat pump and ORC systems, which could provide context on the thermal properties relevant to H-Orn(Z)-ome hcl (Huo et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMKNWYEVTCNT-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Orn(Z)-ome hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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